methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate
Description
Methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate is a synthetic organic compound characterized by a benzodioxole moiety linked to an amino-substituted butanoate ester. The benzodioxole group (a fused benzene ring with two adjacent oxygen atoms) is notable for its electron-rich aromatic system, which often enhances bioavailability and interaction with biological targets.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(5-12(14)15-2)13-9-3-4-10-11(6-9)17-7-16-10/h3-4,6,8,13H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGFWMDEGSVKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate typically involves the reaction of 3-aminobutanoic acid with 1,3-benzodioxole-5-carboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reaction time. The continuous flow process enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
Methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Chemical Analysis: It is employed as a reference standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby inducing apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogs sharing functional groups (benzodioxole, amino esters) or synthetic pathways.
Structural Analogs
a. Ethyl-4-{N-[(2H-1,3-Benzodioxol-5-yl)Methyl][1,1'-Biphenyl]-4-Sulfonamido}Benzoate (Compound 108)
- Structure : Benzodioxole linked via a sulfonamide bridge to a biphenyl-benzoate ester.
- Synthesis: Prepared via sulfonylation of ethyl 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}benzoate with biphenyl-4-sulfonyl chloride (66% yield) .
b. Methyl 1-Aryl-5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylates (Compound 5)
- Structure : Imidazole ring substituted with aryl, methyl, phenyl, and ester groups.
- Synthesis: Derived from methyl 3-arylamino-2-benzoylaminobut-2-enoate via cyclization with polyphosphoric acid (PPA) .
- Key Differences: The imidazole core introduces heterocyclic rigidity, which can alter binding kinetics compared to the flexible butanoate chain in the target compound.
Functional Group Comparisons
Benzodioxole vs. Thiophene Derivatives
- Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (Compound 7b) .
- Benzodioxole derivatives, by contrast, are more lipophilic and may exhibit enhanced blood-brain barrier penetration.
Amino-Ester vs. Amide Derivatives
- Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Comparison : Amides are more hydrolytically stable than esters, making them preferable for oral drug formulations. However, esters (like the target compound) may serve as prodrugs, releasing active metabolites upon hydrolysis.
Pharmacological Potential (Inferred)
- The target compound’s amino-ester group may modulate similar pathways.
- Bioavailability : The ester group in the target compound could enhance membrane permeability compared to carboxylate or amide derivatives.
Biological Activity
Methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate is a compound notable for its diverse biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews its synthesis, biological mechanisms, applications, and relevant case studies.
Chemical Structure and Synthesis
Chemical Formula: C₁₂H₁₅NO₄
IUPAC Name: Methyl 3-(1,3-benzodioxol-5-ylamino)butanoate
CAS Number: 1155159-50-4
The synthesis of this compound typically involves the reaction of 3-aminobutanoic acid with 1,3-benzodioxole-5-carboxylic acid under esterification conditions. This process often employs dehydrating agents such as DCC (dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction at room temperature over several hours.
This compound exhibits its biological effects primarily through the modulation of specific molecular targets. Its mechanism of action includes:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation, thereby inducing apoptosis in malignant cells.
- Receptor Modulation: Interaction with various receptors can alter signaling pathways critical for cell survival and proliferation.
Anticancer Properties
Research indicates that compounds containing the benzodioxole moiety often exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell growth and survival.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited.
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of related benzodioxole derivatives. Results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of methyl derivatives containing benzodioxole structures. The findings demonstrated that certain modifications enhanced activity against Gram-positive bacteria, suggesting potential for development into therapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 3-[(2H-1,3-benzodioxol-5-yl)methyl]amino]butanoate | Moderate anticancer activity | Methyl group enhances lipophilicity |
| N-(2H-1,3-benzodioxol-5-yl)methyl)-4-{8-oza... | Antimicrobial properties | Contains additional functional groups |
This compound stands out due to its unique structural features that confer distinct chemical reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
